molecular formula C17H13BrN2O2S B285646 2-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylphenyl)ethanone

2-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylphenyl)ethanone

Cat. No.: B285646
M. Wt: 389.3 g/mol
InChI Key: SDYCHGBTINTAHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylphenyl)ethanone is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylphenyl)ethanone typically involves the reaction of 2-bromobenzohydrazide with carbon disulfide and potassium hydroxide to form the corresponding oxadiazole ring. This intermediate is then reacted with 4-methylacetophenone under specific conditions to yield the final product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylphenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylphenyl)ethanone involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, leading to various biological effects. The bromophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-methoxyphenyl)ethanone
  • 2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-nitrophenyl)ethanone
  • 2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-methoxyphenyl)ethanone

Uniqueness

2-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylphenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of the 2-bromophenyl and 4-methylphenyl groups enhances its activity and selectivity in various applications .

Properties

Molecular Formula

C17H13BrN2O2S

Molecular Weight

389.3 g/mol

IUPAC Name

2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylphenyl)ethanone

InChI

InChI=1S/C17H13BrN2O2S/c1-11-6-8-12(9-7-11)15(21)10-23-17-20-19-16(22-17)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3

InChI Key

SDYCHGBTINTAHX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br

Origin of Product

United States

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